molecular formula C17H22O6 B11829086 Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B11829086
M. Wt: 322.4 g/mol
InChI Key: HSOXWCQWDJWNDH-VZSUBVHGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside is synthesized from mannose and allyl bromide. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H22O6
  • Molecular Weight : 322.35 g/mol
  • CAS Number : 82228-09-9
  • IUPAC Name : (4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

The compound features a unique structure that allows for specific interactions in biochemical applications. Its stereochemistry plays a crucial role in its reactivity and interactions with biological molecules.

Synthesis and Reactivity

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be synthesized through various methods involving mannose and allyl bromide as starting materials. The synthesis typically involves protecting groups to facilitate selective reactions. For example, the use of silver perchlorate as an activator has been documented to yield α-mannopyranosides effectively when reacted with alcohols under specific conditions .

Glycosylation Studies

The compound is instrumental in studying glycosylation reactions. Its structure allows researchers to explore the formation of both O-glycosides and C-glycosides. The selectivity observed during these reactions provides insights into the mechanisms governing glycoside formation. For instance, studies have shown that the reaction of C-nucleophiles with protected mannopyranosyl thioglycosides yields highly stereoselective products .

Biochemical Assays

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside serves as a substrate in various biochemical assays aimed at understanding enzyme specificity and activity. Its derivatives can mimic natural substrates in enzymatic reactions, allowing for the study of glycosidases and other carbohydrate-active enzymes.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in designing glycomimetics that can interact with biological targets similar to natural carbohydrates. Research has indicated that such compounds can modulate biological responses and may lead to therapeutic applications .

Case Study 1: Stereoselective Glycosylation

A study published in Bioorganic & Medicinal Chemistry demonstrated the use of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside in synthesizing C-glycosides with high stereoselectivity. The researchers utilized this compound as a donor in glycosylation reactions, revealing insights into the stereochemical outcomes based on reaction conditions and nucleophile types .

Case Study 2: Enzyme Inhibition Studies

In another investigation focused on enzyme inhibition, methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside was used to assess the inhibitory effects on specific glycosidases. The results indicated that modifications to the compound's structure could enhance its inhibitory potency against certain enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Methyl 2-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and positions, which can influence their chemical reactivity and bioactive properties.

Biological Activity

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic glycoside that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the family of mannopyranosides and is characterized by the presence of allyl and benzylidene groups, which enhance its reactivity and solubility. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H28O6
  • Molecular Weight : 412.48 g/mol
  • Structural Features :
    • Allyl Group : Enhances reactivity.
    • Benzylidene Group : Contributes to solubility and biological interactions.

Antitumor Activity

Research has indicated that methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis through modulation of cell signaling pathways, particularly those involving caspases and mitochondrial pathways .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. It can enhance immune responses by promoting the activation of immune cells such as macrophages and T-cells. This activity suggests potential applications in immunotherapy, particularly in enhancing responses against tumors or infections .

Antimicrobial Properties

Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside has shown antimicrobial activity against several pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit specific metabolic pathways in microbes, making it a candidate for further development as an antimicrobial agent .

The biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside can be attributed to its interactions with various biological targets:

  • Cell Signaling Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis.
  • Protein Interactions : It exhibits binding affinities with lectins and other proteins, which may influence glycosylation patterns on cell surfaces, affecting cellular communication and immune responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Methyl 2,3:4,6-Di-O-benzylidene-alpha-D-mannopyranosideC21H22O6Lacks allyl group; simpler structure
Methyl 2,3-di-O-benzyl-alpha-D-mannopyranosideC19H22O5Fewer benzyl substituents; different reactivity
Benzyl 2-O-benzyl-alpha-D-mannopyranosideC23H26O5No allyl group; focused on benzyl interactions

The presence of both allylic and benzyl functionalities in methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside enhances its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside:

  • Antitumor Efficacy Study :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed via flow cytometry .
  • Immunomodulatory Activity Assessment :
    • Objective : To assess the activation of macrophages.
    • Findings : Enhanced production of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) was noted upon treatment with the compound .
  • Antimicrobial Testing :
    • Objective : To evaluate efficacy against bacterial strains.
    • Findings : The compound exhibited inhibitory effects against Gram-positive bacteria at MIC values ranging from 10 to 20 µg/mL .

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

(4aR,6S,7S,8S,8aS)-6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15+,16?,17+/m1/s1

InChI Key

HSOXWCQWDJWNDH-VZSUBVHGSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OCC=C

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C

Origin of Product

United States

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